molecular formula C8H7ClF2O B2995966 (1S)-2-chloro-1-(2,4-difluorophenyl)ethanol CAS No. 330156-49-5

(1S)-2-chloro-1-(2,4-difluorophenyl)ethanol

Cat. No.: B2995966
CAS No.: 330156-49-5
M. Wt: 192.59
InChI Key: LUDHEANGPFVUIE-MRVPVSSYSA-N
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Description

(1S)-2-Chloro-1-(2,4-difluorophenyl)ethanol is a chiral secondary alcohol featuring a chlorine atom at the second carbon and a 2,4-difluorophenyl group at the first carbon of the ethanol backbone. The (1S)-configuration confers stereochemical specificity, making it a critical intermediate in pharmaceutical synthesis. For example, its structural analogs are used in anticoagulants like ticagrelor and antifungal agents . The compound is typically synthesized via biocatalytic methods, such as engineered alcohol dehydrogenases (ADHs) or carbonyl reductases, which achieve high enantioselectivity (>99% ee) .

Properties

IUPAC Name

(1S)-2-chloro-1-(2,4-difluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDHEANGPFVUIE-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)[C@@H](CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-chloro-1-(2,4-difluorophenyl)ethanol typically involves the asymmetric reduction of the corresponding ketone precursor. One common method involves the use of ketoreductases (KREDs) which catalyze the reduction of the ketone precursor with high stereoselectivity . The reaction conditions often include the use of solvents like toluene and reducing agents such as oxazaborolidine, formed by mixing (S)-diphenylprolinol and trimethoxy borane, followed by borane dimethylsulfide .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using biocatalytic processes. These processes leverage the high chemo-, regio-, and enantio-selectivity of KREDs, making them suitable for large-scale production . The biocatalytic approach is also environmentally friendly, reducing the need for hazardous chemicals and complex post-treatment processes.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-chloro-1-(2,4-difluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S)-2-chloro-1-(2,4-difluorophenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in studies involving enzyme-catalyzed reactions and stereoselective synthesis.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those requiring chiral intermediates.

    Industry: The compound is employed in the production of fine chemicals and agrochemicals

Mechanism of Action

The mechanism of action of (1S)-2-chloro-1-(2,4-difluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into enzyme active sites with high specificity, facilitating stereoselective reactions. The pathways involved often include reduction and oxidation reactions catalyzed by enzymes like ketoreductases .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of halogen substituents on the aromatic ring significantly influence reactivity and biological activity:

Compound Substituent Pattern Key Differences
(1S)-2-Chloro-1-(2,4-difluorophenyl)ethanol 2,4-Difluoro on phenyl Fluorine atoms at positions 2 and 4 enhance electron-withdrawing effects, affecting solubility and metabolic stability.
(1S)-2-Chloro-1-(3,4-difluorophenyl)ethanol 3,4-Difluoro on phenyl Fluorines at positions 3 and 4 alter steric interactions, improving binding to enzyme active sites in ticagrelor synthesis .
(R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol 2,4-Dichloro on phenyl Chlorine substituents increase lipophilicity and steric bulk, requiring distinct biocatalysts (e.g., Acinetobacter sp. ZJPH1806) .

Key Findings :

  • Substituent Position : The 3,4-difluoro analog is favored in ticagrelor synthesis due to optimized interactions with ADHs, while the 2,4-difluoro variant is resolved via lipases for antifungal applications .
  • Catalytic Efficiency : Engineered enzymes (e.g., LkADH) achieve superior space-time yields (3.1 M in 12 h) compared to whole-cell systems (e.g., Acinetobacter) .
  • Solvent Systems : Deep eutectic solvents (DESs) with choline acetate improve reaction rates for 3,4-difluoro derivatives but are less effective for dichloro analogs .

Biological Activity

(1S)-2-chloro-1-(2,4-difluorophenyl)ethanol is a compound of significant interest due to its biological activity and potential applications in pharmaceuticals. This article explores its synthesis, enzymatic activity, and implications in drug development.

Chemical Structure and Synthesis

The compound this compound features a chiral carbon center, making it a subject of interest for asymmetric synthesis. It is synthesized through various enzymatic and chemical methods, with a focus on the use of ketoreductases for high enantioselectivity.

Synthesis Methods

  • Enzymatic Reduction : The use of ketoreductases has been reported to achieve high yields and enantiomeric excess (ee). For instance, a ketoreductase from Scheffersomyces stipitis demonstrated a specific activity of 65 U mg1^{-1} protein and achieved a 99.9% ee in the reduction of 2-chloro-1-(2,4-difluorophenyl)ethanone .
  • Chemical Approaches : Traditional chemical methods can yield the compound but often lack the efficiency and selectivity provided by enzymatic methods.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its role as an intermediate in the synthesis of ticagrelor, an anticoagulant drug.

  • The compound acts as a carbonyl reductase substrate, which converts ketones to alcohols with high stereoselectivity. This transformation is crucial for the development of various pharmaceuticals .

Case Studies

  • A study highlighted the directed evolution of carbonyl reductase LsCR for improved synthesis efficiency. The engineered enzyme exhibited a catalytic efficiency increase by 4.7 times compared to the wild type, demonstrating its potential for industrial applications .

Research Findings

A variety of studies have focused on optimizing the enzymatic processes for synthesizing this compound:

StudyMethodYield (%)Enantiomeric Excess (%)
Ketoreductase from Chryseobacterium sp.88.299.9
Scheffersomyces stipitis KRED268 g L1^{-1} d1^{-1}99.9
Directed evolution of LsCR400 g L1^{-1}99.9

These findings indicate that enzymatic methods not only provide high yields but also maintain high purity levels essential for pharmaceutical applications.

Q & A

Basic: How can researchers optimize the stereoselective synthesis of (1S)-2-chloro-1-(2,4-difluorophenyl)ethanol to achieve high enantiomeric excess?

Methodological Answer:
To enhance enantiomeric excess (ee), asymmetric reduction of the corresponding ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata or Noyori-type catalysts) is recommended. Alternatively, enzymatic resolution with lipases or ketoreductases can selectively reduce the (S)-enantiomer. Monitor reaction progress via chiral HPLC using columns like Chiralpak IA/IB and polarimetric analysis. Temperature control (-20°C to 25°C) and solvent selection (e.g., THF or toluene) significantly influence stereochemical outcomes .

Basic: What advanced spectroscopic and crystallographic techniques confirm the absolute configuration of this compound?

Methodological Answer:
X-ray crystallography is definitive for absolute configuration determination. For example, monoclinic crystal systems (space group C2/c, unit cell parameters a = 14.261 Å, b = 5.615 Å, c = 25.823 Å, β = 94.84°) resolve stereochemistry . Complement with circular dichroism (CD) spectroscopy and 19^{19}F/1^{1}H-NMR to validate chiral centers. Computational methods (DFT-based optical rotation calculations) can further corroborate results .

Advanced: How should researchers design experiments to assess the hydrolytic stability of this compound under varying pH and temperature conditions?

Methodological Answer:
Conduct accelerated stability studies using buffer solutions (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS (e.g., C18 columns with acetonitrile/water gradients) and quantify residual compound using UV-Vis at λ = 210–280 nm. Control for oxygen and light exposure. For real-time stability, store samples at 4°C and analyze periodically. Statistical tools (Arrhenius plots) predict shelf-life .

Advanced: What in vitro assays evaluate the antimicrobial activity of derivatives of this compound?

Methodological Answer:
Use minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare derivatives via functionalization of the ethanol moiety (e.g., esterification, sulfonation). Assess biofilm inhibition using crystal violet staining and time-kill kinetics. Structure-activity relationship (SAR) studies should correlate substituent effects (e.g., fluorine position) with potency .

Basic: Which HPLC or GC-MS parameters are critical for quantifying this compound in complex mixtures?

Methodological Answer:
For HPLC: Use a reversed-phase C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) at 1.0 mL/min. Detect at 254 nm. For GC-MS, employ a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1.2 mL/min) and electron ionization (70 eV). Optimize split ratios (10:1) to minimize column overload .

Advanced: How can researchers reconcile discrepancies in reported enantiomeric excess values from different synthetic routes?

Methodological Answer:
Systematically compare synthetic conditions (catalyst loading, solvent polarity, reaction time) and analytical methods (chiral column type, detection wavelength). Cross-validate using multiple techniques (HPLC, NMR with chiral shift reagents). Publish raw chromatograms and crystallographic data to enable peer verification. Contradictions may arise from impurities or kinetic vs. thermodynamic control .

Advanced: What methodologies assess the ecotoxicological effects of this compound in aquatic systems?

Methodological Answer:
Follow OECD Guidelines 201 (algae growth inhibition), 202 (Daphnia immobilization), and 203 (fish acute toxicity). Use LC-MS to measure bioaccumulation factors (BCF) in model organisms (e.g., Danio rerio). For biodegradation, conduct OECD 301F tests (manometric respirometry) under aerobic conditions. Monitor metabolites via high-resolution mass spectrometry (HRMS) .

Basic: What strategies enhance physicochemical properties via functionalization of the ethanol moiety?

Methodological Answer:
Introduce polar groups (e.g., sulfates, phosphates) to improve water solubility. For lipophilicity, esterify with long-chain acyl chlorides. Conduct Hammett analysis to predict electronic effects on reactivity. Characterize derivatives using 13^{13}C-NMR and FT-IR (e.g., C-Cl stretch at 550–650 cm1^{-1}). Assess logP values via shake-flask or computational methods (e.g., ChemAxon) .

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